molecular formula C19H26F12O2 B100682 Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester CAS No. 18770-63-3

Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester

Cat. No. B100682
CAS RN: 18770-63-3
M. Wt: 514.4 g/mol
InChI Key: IRRNNBVHPQOCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as PFHpA ester and belongs to the class of perfluoroalkyl substances (PFAS).

Mechanism Of Action

The mechanism of action of PFHpA ester is not fully understood, but it is believed to interact with cell membranes and alter their properties. It has been shown to affect the permeability of cell membranes and to induce changes in the lipid composition of cell membranes. PFHpA ester has also been shown to interact with proteins and to affect their function.

Biochemical And Physiological Effects

PFHpA ester has been shown to have a range of biochemical and physiological effects. It has been shown to affect lipid metabolism, to alter the expression of genes involved in lipid metabolism, and to induce oxidative stress. PFHpA ester has also been shown to affect the immune system and to induce inflammation.

Advantages And Limitations For Lab Experiments

PFHpA ester has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. Additionally, it has unique properties that make it suitable for various scientific research applications. However, there are also limitations to its use. PFHpA ester is toxic at high concentrations and can be difficult to handle safely in the lab.

Future Directions

For research include the development of new applications, further understanding of its mechanism of action, and research on its environmental and health effects.

Synthesis Methods

The synthesis method of PFHpA ester involves the reaction of dodecanoic acid with 2,2,3,3,4,4,5,5,6,6,7,7, dodecafluoroheptanol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce PFHpA ester in large quantities, making it suitable for various scientific research applications.

Scientific Research Applications

PFHpA ester has been extensively studied for its unique properties and potential applications in various fields of scientific research. It has been used as a surfactant in the production of nanoparticles, as a coating material for medical implants, and as a lubricant in the aerospace industry. Additionally, PFHpA ester has been used in the development of biosensors and in the study of protein-ligand interactions.

properties

CAS RN

18770-63-3

Product Name

Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester

Molecular Formula

C19H26F12O2

Molecular Weight

514.4 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl dodecanoate

InChI

InChI=1S/C19H26F12O2/c1-2-3-4-5-6-7-8-9-10-11-13(32)33-12-15(22,23)17(26,27)19(30,31)18(28,29)16(24,25)14(20)21/h14H,2-12H2,1H3

InChI Key

IRRNNBVHPQOCTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

synonyms

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl=dodecanoate

Origin of Product

United States

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